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molecular formula C8H3Cl2NO2 B8717152 2,6-Dichlorobenzoyl isocyanate CAS No. 35377-49-2

2,6-Dichlorobenzoyl isocyanate

Cat. No. B8717152
M. Wt: 216.02 g/mol
InChI Key: JHKYTLZWWVOYCP-UHFFFAOYSA-N
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Patent
US04166124

Procedure details

95 g of 2,6-dichlorobenzamide are suspended in from 250 to 300 ml of dry methylene chloride. After the addition of 56 ml of oxalyl chloride the mixture is slowly heated to boiling point, at which temperature the starting material rapidly dissolves with a strong evolution of hydrochloric acid. After boiling for from 15-18 hours the mixture is concentrated by evaporation in a vacuum. The resulting 2,6-dichlorobenzoylisocyanide is used for the next reaction step without further purification.
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
275 (± 25) mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:3]=1[C:4]([NH2:6])=[O:5].C(Cl)(=O)[C:13](Cl)=[O:14].Cl>C(Cl)Cl>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:3]=1[C:4]([N:6]=[C:13]=[O:14])=[O:5]

Inputs

Step One
Name
Quantity
95 g
Type
reactant
Smiles
ClC1=C(C(=O)N)C(=CC=C1)Cl
Step Two
Name
Quantity
56 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
275 (± 25) mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is slowly heated
CUSTOM
Type
CUSTOM
Details
After boiling for from 15-18 hours
Duration
16.5 (± 1.5) h
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated by evaporation in a vacuum
CUSTOM
Type
CUSTOM
Details
The resulting 2,6-dichlorobenzoylisocyanide is used for the next reaction step without further purification

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)N=C=O)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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